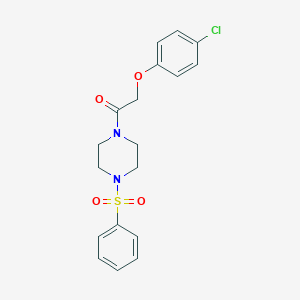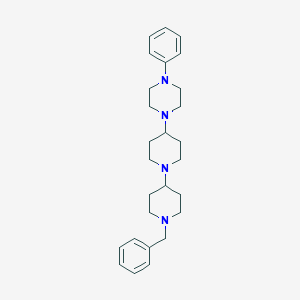
1-(4-Benzenesulfonyl-piperazin-1-yl)-2-(4-chloro-phenoxy)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Benzenesulfonyl-piperazin-1-yl)-2-(4-chloro-phenoxy)-ethanone, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been extensively studied for its potential applications in scientific research. BZP is a potent and selective inhibitor of the dopamine transporter (DAT) and has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
1-(4-Benzenesulfonyl-piperazin-1-yl)-2-(4-chloro-phenoxy)-ethanone acts as a competitive inhibitor of the dopamine transporter by binding to the same site as dopamine. It prevents the reuptake of dopamine from the synapse, leading to an increase in the concentration of dopamine in the synaptic cleft. This results in an increase in dopamine signaling and a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
1-(4-Benzenesulfonyl-piperazin-1-yl)-2-(4-chloro-phenoxy)-ethanone has been shown to have a range of biochemical and physiological effects. It has been shown to increase locomotor activity in rats, increase heart rate and blood pressure, and produce hyperthermia. 1-(4-Benzenesulfonyl-piperazin-1-yl)-2-(4-chloro-phenoxy)-ethanone has also been shown to increase the release of dopamine and other neurotransmitters such as serotonin and norepinephrine.
Advantages and Limitations for Lab Experiments
1-(4-Benzenesulfonyl-piperazin-1-yl)-2-(4-chloro-phenoxy)-ethanone has several advantages as a tool for scientific research. It is a potent and selective inhibitor of the dopamine transporter, making it a valuable tool for studying the function of DAT. 1-(4-Benzenesulfonyl-piperazin-1-yl)-2-(4-chloro-phenoxy)-ethanone is also relatively easy to synthesize and can be obtained in high purity. However, there are also some limitations to the use of 1-(4-Benzenesulfonyl-piperazin-1-yl)-2-(4-chloro-phenoxy)-ethanone in lab experiments. It has been shown to have a narrow therapeutic window, meaning that it can produce toxic effects at high doses. 1-(4-Benzenesulfonyl-piperazin-1-yl)-2-(4-chloro-phenoxy)-ethanone also has a short half-life, which can make it difficult to administer in experiments.
Future Directions
There are several future directions for the use of 1-(4-Benzenesulfonyl-piperazin-1-yl)-2-(4-chloro-phenoxy)-ethanone in scientific research. One potential application is in the study of addiction and drug abuse. 1-(4-Benzenesulfonyl-piperazin-1-yl)-2-(4-chloro-phenoxy)-ethanone has been shown to produce behavioral effects that are similar to those produced by drugs of abuse, such as cocaine and amphetamines. It may be a useful tool for studying the mechanisms of addiction and developing new treatments for drug abuse. Another potential application is in the study of neurological and psychiatric disorders. 1-(4-Benzenesulfonyl-piperazin-1-yl)-2-(4-chloro-phenoxy)-ethanone has been shown to affect dopamine signaling, which is implicated in a range of disorders such as Parkinson's disease and schizophrenia. It may be a valuable tool for studying the underlying mechanisms of these disorders and developing new treatments.
Synthesis Methods
The synthesis of 1-(4-Benzenesulfonyl-piperazin-1-yl)-2-(4-chloro-phenoxy)-ethanone involves the reaction of 1-(4-bromophenyl)piperazine with 4-chlorophenoxyacetyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with benzenesulfonyl chloride to yield the final compound.
Scientific Research Applications
1-(4-Benzenesulfonyl-piperazin-1-yl)-2-(4-chloro-phenoxy)-ethanone has been widely used in scientific research as a tool to study the function of the dopamine transporter. It has been shown to be a potent inhibitor of DAT, which is responsible for the reuptake of dopamine from the synapse. By blocking the reuptake of dopamine, 1-(4-Benzenesulfonyl-piperazin-1-yl)-2-(4-chloro-phenoxy)-ethanone can increase the level of dopamine in the brain and produce a range of physiological and behavioral effects.
properties
Molecular Formula |
C18H19ClN2O4S |
|---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone |
InChI |
InChI=1S/C18H19ClN2O4S/c19-15-6-8-16(9-7-15)25-14-18(22)20-10-12-21(13-11-20)26(23,24)17-4-2-1-3-5-17/h1-9H,10-14H2 |
InChI Key |
UZKJSQCXBLTZFH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B247539.png)
![1-[1-(4-Methoxybenzyl)-4-piperidinyl]azepane](/img/structure/B247540.png)



![2,6-Dimethoxy-4-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247546.png)
![1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247547.png)
![4-Bromo-2-({4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-yl}methyl)phenol](/img/structure/B247550.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-fluorobenzoyl)piperazine](/img/structure/B247558.png)
![1-Benzoyl-4-[([1,1'-biphenyl]-4-yloxy)acetyl]piperazine](/img/structure/B247560.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(3-methoxybenzoyl)piperazine](/img/structure/B247562.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B247566.png)
![2-(4-Chloro-phenoxy)-1-[4-(2-phenoxy-acetyl)-piperazin-1-yl]-ethanone](/img/structure/B247570.png)
